

# Technical Guide: Spectral Analysis of 3-Cyano-4-fluorophenylboronic acid

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## Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylboronic acid

Cat. No.: B1349906

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## Introduction

**3-Cyano-4-fluorophenylboronic acid** (CAS Number: 214210-21-6) is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a fluorine atom, imparts specific reactivity and properties that are of great interest in the development of pharmaceuticals and advanced materials.[1] A thorough understanding of its structural and electronic properties through spectral analysis is crucial for its effective application.

This technical guide provides a comprehensive overview of the expected spectral data for **3-Cyano-4-fluorophenylboronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While extensive searches for specific experimental data for this compound have not yielded publicly available spectra, this guide outlines the expected spectral characteristics based on its structure and provides detailed experimental protocols for obtaining such data.

## Compound Information

Property	Value
Chemical Name	3-Cyano-4-fluorophenylboronic acid
Synonyms	2-Fluoro-5-boronobenzonitrile
CAS Number	214210-21-6
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BFNO <sub>2</sub>
Molecular Weight	164.93 g/mol
Monoisotopic Mass	165.0397367 Da

## Spectral Data (Expected)

The following tables summarize the expected spectral data for **3-Cyano-4-fluorophenylboronic acid** based on its chemical structure and known spectral data of similar compounds.

**Table 1: Expected <sup>1</sup>H NMR Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 7.8	m	3H	Aromatic protons (Ar-H)
~ 8.5 - 7.5	br s	2H	Boronic acid protons (B(OH) <sub>2</sub> )

Note: The aromatic region will likely show complex multiplets due to proton-proton and proton-fluorine couplings.

**Table 2: Expected <sup>13</sup>C NMR Data**

Chemical Shift (ppm)	Assignment
~ 165 - 160	C-F (with large $^1\text{JCF}$ coupling)
~ 140 - 110	Aromatic carbons (Ar-C)
~ 120 - 115	Cyano carbon (C≡N)
~ 135 - 125	Carbon attached to boron (C-B, often broad)

**Table 3: Expected  $^{19}\text{F}$  NMR Data**

Chemical Shift (ppm)	Multiplicity	Assignment
~ -110 to -130	m	Ar-F

Note: The chemical shift is referenced to an external standard, and the multiplicity will be due to coupling with neighboring aromatic protons.

**Table 4: Expected  $^{11}\text{B}$  NMR Data**

Chemical Shift (ppm)	Assignment
~ 30 - 25	Trigonal boronic acid ( $\text{sp}^2$ )

Note: The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.

**Table 5: Expected IR Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400 - 3200	Broad, s	O-H stretch (from B(OH) <sub>2</sub> )
~ 2240 - 2220	m	C≡N stretch (nitrile)
~ 1610 - 1580	m	C=C stretch (aromatic ring)
~ 1350 - 1300	s	B-O stretch
~ 1250 - 1150	s	C-F stretch
~ 1100 - 1000	m	In-plane C-H bending
~ 900 - 700	s	Out-of-plane C-H bending and B-O-H deformation

**Table 6: Expected Mass Spectrometry Data**

m/z Value	Interpretation
~ 165.04	[M] <sup>+</sup> , Molecular ion peak corresponding to the exact mass of C <sub>7</sub> H <sub>5</sub> BFNO <sub>2</sub> .
Other fragments	Loss of H <sub>2</sub> O, OH, B(OH) <sub>2</sub> , and other fragments characteristic of phenylboronic acids.

## Detailed Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data for **3-Cyano-4-fluorophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **3-Cyano-4-fluorophenylboronic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form

boroxines (anhydrides) in aprotic, non-coordinating solvents, which can complicate the spectra. DMSO-d<sub>6</sub> is often a good choice for boronic acids.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

## 2. Instrumentation and Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- <sup>19</sup>F NMR: Acquire the spectrum using a fluorine-capable probe. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides. Proton decoupling is often employed to simplify the spectrum.
- <sup>11</sup>B NMR: Acquire the spectrum using a broadband probe tuned to the <sup>11</sup>B frequency. A wider spectral width is necessary due to the large chemical shift range of boron. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.
- KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

## 2. Instrumentation and Data Acquisition:

- Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

- Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

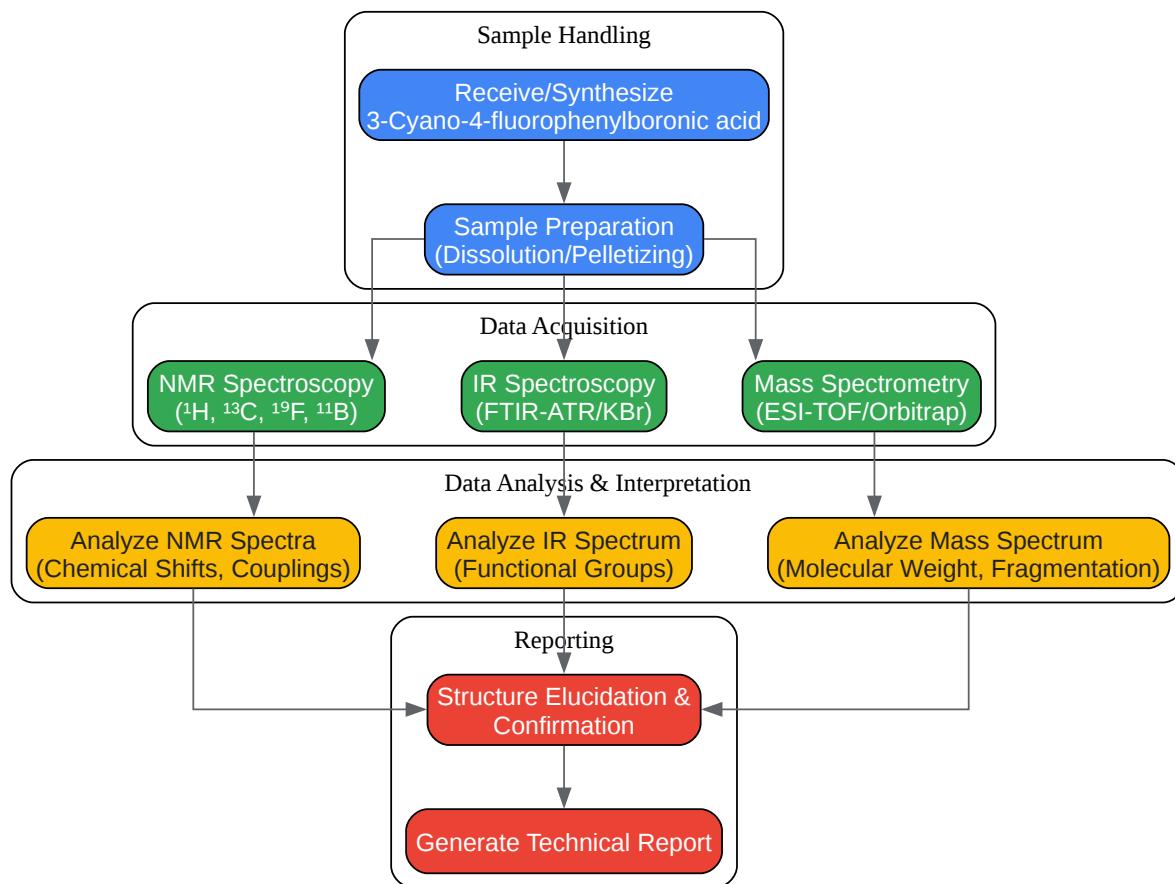
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).
- Further dilute the stock solution as needed for the specific ionization technique.

### 2. Instrumentation and Data Acquisition:

- Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule. Atmospheric pressure chemical ionization (APCI) could also be used.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements and determine the elemental composition of the molecular ion and its fragments.
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) and any adducts. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like **3-Cyano-4-fluorophenylboronic acid**.



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A generalized workflow for the spectral characterization of a chemical compound.

## Disclaimer

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific experimental NMR, IR, or MS spectral data for **3-Cyano-4-**

**fluorophenylboronic acid** (CAS 214210-21-6) was found to be publicly available at the time of this report. The data presented herein is based on theoretical expectations and data from analogous compounds. Researchers are advised to acquire experimental data for their specific samples for accurate characterization.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
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